4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenoxy group and a methyl group attached to an oxazolo[5,4-d]pyrimidine core
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity by inhibiting protein kinases . Protein kinases are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives, due to their resemblance with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Pyrimidine and its derivatives play a vital role in various biological procedures, including cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The pathways for the synthesis of nucleotides in plant cells are similar to those found in animals and microorganisms .
Pharmacokinetics
Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer evaluation and pharmacokinetics . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrimidine derivatives have been known to exhibit significant anticancer activity .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, as a pyrimidine derivative, may interact with various enzymes, proteins, and other biomolecules. Pyrimidine derivatives have shown diverse biological potential, including inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Pyrimidine derivatives have been known to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives have been reported to inhibit protein kinases, which could suggest a potential mechanism of action
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine metabolism is a well-studied area, and pyrimidines are involved in several metabolic pathways, including the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides .
Transport and Distribution
The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of proteins and other molecules can be influenced by factors such as targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrimido[1,2-a]benzimidazole: Exhibits a wide range of biological activities, including antiviral and anticancer effects.
Oxazolo[5,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities and other pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJGBNSNGRANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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